molecular formula C11H10N2O2 B1435788 4-(5-Oxomorpholin-3-yl)benzonitrile CAS No. 1391211-17-8

4-(5-Oxomorpholin-3-yl)benzonitrile

Cat. No. B1435788
M. Wt: 202.21 g/mol
InChI Key: MDDAVJJHQXALJN-UHFFFAOYSA-N
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Description

4-(5-Oxomorpholin-3-yl)benzonitrile is a chemical compound with the CAS Number: 1391211-17-8 . It has a molecular weight of 202.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(5-oxomorpholin-3-yl)benzonitrile . Its InChI Code is 1S/C11H10N2O2/c12-5-8-1-3-9(4-2-8)10-6-15-7-11(14)13-10/h1-4,10H,6-7H2,(H,13,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-(5-Oxomorpholin-3-yl)benzonitrile is a powder at room temperature . It has a molecular weight of 202.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

One significant application of related compounds is in the development of Selective Androgen Receptor Modulators (SARMs). A study highlighted the synthesis and biological evaluation of novel SARMs, where derivatives similar to 4-(5-Oxomorpholin-3-yl)benzonitrile exhibited anabolic effects on muscles and the central nervous system while maintaining neutral effects on the prostate. These compounds showed strong androgen receptor binding affinity, improved metabolic stabilities, and acceptable toxicological profiles, indicating their potential as clinical candidates for therapeutic applications (Aikawa et al., 2017).

Catalytic Activities

Research into Ru(III) complexes involving derivatives of benzonitrile demonstrates their potential in catalysis, particularly in DNA binding and the dehydrogenation of benzylamine to benzonitrile. These complexes, synthesized through the coupling of specific ligands, showed significant catalytic activities, highlighting the role of benzonitrile derivatives in developing new catalytic systems (El-Sonbati et al., 2015).

Electrochemiluminescent Devices

A family of ruthenium polypyridyl complexes containing ligands derived from benzonitrile has been synthesized, showing promising applications in electrochemiluminescent (ECL) devices. These complexes exhibit good luminescence efficiency and high ECL efficiency, comparable to standard materials in ECL studies, suggesting their utility in developing ECL-based devices and sensors (Stagni et al., 2006).

Antimicrobial Activity

Benzonitrile derivatives have been investigated for their antimicrobial properties. Studies constructing new compounds incorporating benzonitrile moieties into different amino acids and sulfamoyl analogues found significant effectiveness against a variety of gram-positive and gram-negative bacteria, as well as fungi. This indicates the potential of such derivatives in developing new antimicrobial agents (El-Meguid, 2014).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(5-oxomorpholin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-5-8-1-3-9(4-2-8)10-6-15-7-11(14)13-10/h1-4,10H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDAVJJHQXALJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Oxomorpholin-3-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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